molecular formula C20H18BrN3O2S B2627767 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 899945-47-2

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2627767
CAS No.: 899945-47-2
M. Wt: 444.35
InChI Key: LJMPQWIJJZMFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazine core substituted with a 4-bromophenyl group at position 4 and a thioether-linked acetamide moiety at position 2.

Properties

IUPAC Name

2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2S/c1-2-14-3-7-16(8-4-14)23-18(25)13-27-19-20(26)24(12-11-22-19)17-9-5-15(21)6-10-17/h3-12H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMPQWIJJZMFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic compound with potential biological activities. Its unique structure, featuring a bromophenyl group and a thioacetamide moiety, suggests possible interactions with various molecular targets, influencing enzyme or receptor activity. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18BrN3O2SC_{20}H_{18}BrN_{3}O_{2}S with a molecular weight of approximately 444.35 g/mol. The compound's structure includes:

  • Bromophenyl Group : Enhances electronic properties.
  • Dihydropyrazinone Ring : Contributes to biological activity.
  • Thioacetamide Moiety : Potentially increases binding affinity to biomolecules.

Synthesis

The synthesis of this compound typically involves multiple steps including:

  • Formation of the dihydropyrazinone core.
  • Introduction of the bromophenyl group.
  • Attachment of the thioacetamide and ethylphenyl groups.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives with similar thioacetamide structures have shown promising results against various Gram-positive and Gram-negative bacteria as well as fungal species .

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated through in vitro studies. For example, related compounds have demonstrated significant inhibitory effects on human breast adenocarcinoma cell lines (MCF7) using assays like Sulforhodamine B (SRB) . The presence of the bromophenyl group may enhance bioactivity by improving lipophilicity and facilitating cellular uptake.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between the compound and its biological targets. These studies utilize software such as Schrodinger to model how the compound interacts with specific receptors or enzymes. The findings suggest that the compound can fit well into active sites, indicating potential for high biological efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

Structural FeatureImpact on Activity
Bromophenyl GroupEnhances electronic properties and binding affinity
Thioacetamide MoietyIncreases interaction with biomolecules
Dihydropyrazinone RingContributes to overall stability and bioactivity

Case Studies

  • Antimicrobial Evaluation : A study evaluated various thiazole derivatives against microbial strains, revealing that compounds similar to this compound showed significant antimicrobial activity due to their structural features .
  • Anticancer Screening : Compounds derived from similar scaffolds were tested against cancer cell lines, demonstrating varying degrees of cytotoxicity. Notably, those incorporating thioacetamide groups exhibited enhanced activity against breast cancer cells .

Comparison with Similar Compounds

Structural Differentiation :

Feature Target Compound Triazinoindole Analogues (26, 27)
Core Heterocycle Pyrazine (1,4-diazine) Triazinoindole (fused triazine-indole)
Substituents 4-Bromophenyl, 4-ethylphenyl 4-Bromophenyl, variable aryl groups
Hydrogen Bonding 3-oxo group Indole NH and triazine N atoms

Pyridazinone-Based FPR2 Agonists

highlights N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, a pyridazinone derivative acting as a potent FPR2 agonist. Key comparisons include:

  • Receptor Specificity: The pyridazinone core confers selectivity for FPR2 over FPR1, whereas the pyrazine compound’s target remains uncharacterized .

Activity Data :

Parameter Pyridazinone Agonist () Target Compound
Receptor Activation FPR2-specific (EC₅₀ ~10 nM) Unknown
Mechanism Calcium mobilization, chemotaxis Undetermined

Thienopyrimidine Derivatives

The thienopyrimidine-based N-(4-Bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide () shares a thioacetamide linker and 4-bromophenyl group but differs in core structure:

  • Electron-Deficient Core: The thienopyrimidine ring may engage in charge-transfer interactions, unlike the electron-rich pyrazine .
  • Synthetic Accessibility: Both compounds are synthesized via nucleophilic substitution, but the thienopyrimidine requires multi-step heterocyclic annulation .

VUAA1: A Triazole-Based Orco Agonist

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) () is structurally analogous but features a triazole core:

  • Biological Activity : VUAA1 is a well-characterized Orco receptor agonist (EC₅₀ ~6 μM), highlighting the importance of the triazole-pyridine moiety in olfactory receptor activation .
  • Structural Contrast : The triazole’s smaller ring size and additional pyridine substituent may enable stronger coordination with metal ions or receptors compared to the pyrazine’s planar structure .

Q & A

Basic: What synthetic methods are commonly employed to prepare this acetamide derivative?

Answer:
A standard approach involves coupling 4-bromophenylacetic acid derivatives with aromatic amines using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane at low temperatures (273 K) . Triethylamine is often added to neutralize HCl byproducts. Post-synthesis, purification via extraction (using NaHCO₃ and brine) and slow evaporation of methylene chloride yields crystalline products. This method emphasizes controlling reaction temperature and stoichiometry to minimize side products.

Advanced: How can reaction conditions be optimized to enhance yield and purity during thioether bond formation?

Answer:
Optimization includes:

  • Temperature control : Lower temperatures (273 K) reduce side reactions during carbodiimide-mediated coupling .
  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate thioether formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic thiols, while dichloromethane aids in crystallization .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves unreacted thiols and acetamide intermediates.

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and fluorophenyl groups) and hydrogen-bonding networks (N–H···O, C–H···F) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies acetamide protons (δ 8.5–10.5 ppm) and thioether sulfur’s deshielding effects .
  • HPLC-MS : Validates purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Advanced: How do intermolecular interactions influence crystal packing and stability?

Answer:
In the crystal lattice, N–H···O hydrogen bonds create infinite chains along the [100] axis, while weak C–H···F interactions stabilize perpendicular packing . These interactions reduce molecular flexibility, enhancing thermal stability (m.p. 423–425 K). Computational studies (e.g., Hirshfeld surface analysis) quantify interaction contributions, guiding co-crystal design for improved solubility.

Advanced: How can contradictions in reported bioactivities of analogous compounds be resolved?

Answer:

  • Purity validation : Ensure >95% purity via HPLC to exclude impurities mimicking bioactivity .
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v).
  • Structural benchmarking : Compare dihedral angles and substituent electronic profiles (e.g., bromo vs. fluoro effects on π-π stacking) .

Basic: What safety protocols are essential when handling brominated intermediates?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., dichloromethane) .
  • Emergency measures : For skin exposure, wash with soap/water; for ingestion, rinse mouth and seek medical attention immediately .

Advanced: How can computational modeling predict substituent effects on bioactivity?

Answer:

  • DFT calculations : Evaluate electron-withdrawing effects of bromine on aromatic ring electron density, impacting receptor binding .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinase ATP pockets) using AutoDock Vina, focusing on thioether’s sulfur as a hydrogen-bond acceptor .

Basic: How does the thioether group influence pharmacological potential?

Answer:
The thioether moiety enhances metabolic stability by resisting oxidative degradation compared to ethers. It also facilitates hydrophobic interactions with enzyme active sites, as seen in thiazole-based antimicrobial agents .

Advanced: What strategies enable scalable synthesis (mg to gram quantities)?

Answer:

  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing reaction time and byproducts .
  • DoE (Design of Experiments) : Optimize variables (temperature, reagent ratio) using response surface methodology .
  • Crystallization control : Seed crystals and controlled cooling rates ensure consistent polymorph formation .

Advanced: How do dihedral angles between aromatic rings affect biological interactions?

Answer:
A dihedral angle of ~66° between bromophenyl and acetamide groups (observed in crystallography) creates a twisted conformation, optimizing binding to planar enzyme pockets (e.g., cytochrome P450). Smaller angles (<50°) may reduce steric hindrance but increase rotational entropy, destabilizing complexes .

Notes

  • Methodology : Emphasizes reproducible techniques (e.g., EDC coupling, HPLC validation) and conflict-resolution frameworks.
  • Scope : Balances basic synthetic/analytical protocols with advanced topics in crystallography, computational chemistry, and assay design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.